![molecular formula C12H7Cl2NO2 B3866027 3,5-dichloro-4'-nitroso-4-biphenylol](/img/structure/B3866027.png)
3,5-dichloro-4'-nitroso-4-biphenylol
Overview
Description
3,5-dichloro-4'-nitroso-4-biphenylol, also known as DCNBP, is a chemical compound that has been extensively researched for its potential applications in scientific research. DCNBP is a biphenyl derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4'-nitroso-4-biphenylol is not fully understood, but it is believed to involve the formation of adducts with DNA and other biomolecules. 3,5-dichloro-4'-nitroso-4-biphenylol has been shown to induce DNA damage and inhibit DNA replication, which may contribute to its potential as a photosensitizer for photodynamic therapy.
Biochemical and Physiological Effects:
3,5-dichloro-4'-nitroso-4-biphenylol has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-dichloro-4'-nitroso-4-biphenylol is its potential as a versatile reagent for the analysis of biomolecules. It has been used in a range of applications, from the determination of amino acids and peptides to the analysis of proteins and nucleic acids. However, one limitation of 3,5-dichloro-4'-nitroso-4-biphenylol is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3,5-dichloro-4'-nitroso-4-biphenylol. One area of interest is the development of new synthesis methods for 3,5-dichloro-4'-nitroso-4-biphenylol that are more efficient and cost-effective. Another area of interest is the development of new applications for 3,5-dichloro-4'-nitroso-4-biphenylol, such as its use in the detection and treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dichloro-4'-nitroso-4-biphenylol and its potential as a therapeutic agent.
Scientific Research Applications
3,5-dichloro-4'-nitroso-4-biphenylol has been extensively researched for its potential applications in scientific research. It has been used as a reagent for the determination of amino acids and peptides, as well as for the analysis of proteins and nucleic acids. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage and as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
2,6-dichloro-4-(4-nitrosophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-5-8(6-11(14)12(10)16)7-1-3-9(15-17)4-2-7/h1-6,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBGEOPKKDGKTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)O)Cl)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(4-nitrosophenyl)phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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